molecular formula C18H20N2O B1619694 4-(Phenethylamino)-1-phenylpyrrolidin-2-one CAS No. 6212-97-1

4-(Phenethylamino)-1-phenylpyrrolidin-2-one

Cat. No.: B1619694
CAS No.: 6212-97-1
M. Wt: 280.4 g/mol
InChI Key: NZXDMTPYTKPXCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Phenethylamino)-1-phenylpyrrolidin-2-one is an organic compound that belongs to the class of phenethylamines This compound is characterized by a phenethylamino group attached to a pyrrolidinone ring, which is further substituted with a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Phenethylamino)-1-phenylpyrrolidin-2-one typically involves the following steps:

    Formation of the Pyrrolidinone Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Phenethylamino Group: This step often involves the reaction of the pyrrolidinone intermediate with phenethylamine in the presence of a suitable catalyst or under specific reaction conditions to ensure the formation of the desired product.

    Phenyl Substitution: The phenyl group can be introduced via various methods, including Friedel-Crafts acylation or alkylation reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing automated systems to control reaction parameters such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions

4-(Phenethylamino)-1-phenylpyrrolidin-2-one can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst or other reducing agents to yield reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the phenyl or pyrrolidinone rings, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride, or sodium borohydride.

    Substitution: Halogenating agents, alkylating agents, or acylating agents under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(Phenethylamino)-1-phenylpyrrolidin-2-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its effects on the central nervous system or its use as a precursor for drug development.

    Industry: It may be used in the production of pharmaceuticals, agrochemicals, or other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(Phenethylamino)-1-phenylpyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may act as an agonist or antagonist at certain receptors, influencing neurotransmission or other cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Phenethylamine: A simpler structure with a phenethyl group attached to an amine.

    1-Phenyl-2-pyrrolidinone: Lacks the phenethylamino group but shares the pyrrolidinone and phenyl structures.

    Amphetamine: Contains a phenethylamine core but with different substitutions.

Uniqueness

4-(Phenethylamino)-1-phenylpyrrolidin-2-one is unique due to the combination of its phenethylamino group and the pyrrolidinone ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

1-phenyl-4-(2-phenylethylamino)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O/c21-18-13-16(14-20(18)17-9-5-2-6-10-17)19-12-11-15-7-3-1-4-8-15/h1-10,16,19H,11-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZXDMTPYTKPXCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC=C2)NCCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80977721
Record name 1-Phenyl-4-[(2-phenylethyl)amino]pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80977721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6212-97-1
Record name 2-Pyrrolidinone, 4-phenethylamino-1-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006212971
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Phenyl-4-[(2-phenylethyl)amino]pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80977721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Phenethylamino)-1-phenylpyrrolidin-2-one
Reactant of Route 2
Reactant of Route 2
4-(Phenethylamino)-1-phenylpyrrolidin-2-one
Reactant of Route 3
Reactant of Route 3
4-(Phenethylamino)-1-phenylpyrrolidin-2-one
Reactant of Route 4
Reactant of Route 4
4-(Phenethylamino)-1-phenylpyrrolidin-2-one
Reactant of Route 5
Reactant of Route 5
4-(Phenethylamino)-1-phenylpyrrolidin-2-one
Reactant of Route 6
Reactant of Route 6
4-(Phenethylamino)-1-phenylpyrrolidin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.